molecular formula C18H17F2NO3 B4357945 {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE

Cat. No.: B4357945
M. Wt: 333.3 g/mol
InChI Key: CXZYDIGGFFRTNP-UHFFFAOYSA-N
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Description

4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine is a chemical compound with a complex structure that includes a morpholine ring, a benzoyl group, and a difluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorobenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxybenzoic acid derivatives, while reduction can produce difluorophenoxybenzyl alcohol derivatives .

Scientific Research Applications

4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The difluorophenoxy group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways .

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}amino-1-methyl-1H-pyrazole-3-carboxamide: Shares a similar difluorophenoxy group but differs in the core structure.

    4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}piperidine hydrochloride: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

4-{2-[(2,4-Difluorophenoxy)methyl]benzoyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-[(2,4-difluorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c19-14-5-6-17(16(20)11-14)24-12-13-3-1-2-4-15(13)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZYDIGGFFRTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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